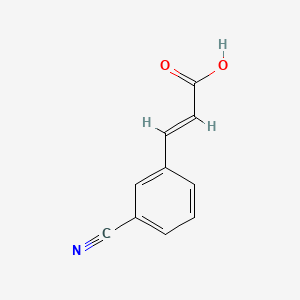

3-Cyanocinnamic acid

Description

Historical Context and Chemical Significance of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a class of organic compounds that have long been a cornerstone of academic research and have significant commercial applications. jocpr.com These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. jocpr.combeilstein-journals.org Historically, research has focused on naturally occurring derivatives such as p-coumaric acid, caffeic acid, and ferulic acid, which are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. jocpr.comnih.gov The basic cinnamic acid scaffold, consisting of a phenyl group attached to an acrylic acid moiety, has proven to be a versatile template for synthetic chemists. beilstein-journals.org The vinyl fragment of cinnamic acid derivatives is a key reactive center, and its properties are significantly influenced by the substituents on the benzene (B151609) ring. jocpr.com This has led to the synthesis and investigation of a vast array of derivatives with modified biological and chemical properties. beilstein-journals.orgresearchgate.net

Unique Chemical Features and Emerging Research Interest in the 3-Cyano Substitution of Cinnamic Acid

The introduction of a cyano (-C≡N) group at the meta-position (position 3) of the phenyl ring of cinnamic acid gives rise to 3-Cyanocinnamic acid, a compound with a unique set of chemical characteristics that have sparked growing interest among researchers. The strongly electron-withdrawing nature of the cyano group significantly alters the electronic properties of the entire molecule, influencing its reactivity and potential applications.

Recent studies have begun to explore the specific impact of this 3-cyano substitution. For instance, research has shown that this compound can participate in photochemical reactions, such as photodimerization, a process that can be influenced by temperature and molecular motion in the solid state. biosynth.comniscpr.res.in Molecular dynamics simulations have been employed to understand the topochemical photodimerization reactions of 3- and 4-cyanocinnamic acids, revealing the importance of molecular motion for these reactions to occur. niscpr.res.inresearchgate.net Furthermore, the presence of the cyano group has been shown to be a key factor in the design of inhibitors for specific biological targets. nih.gov

Overview of Current Academic Research Trajectories for this compound

The current academic research involving this compound is multifaceted, spanning several scientific disciplines. A significant area of investigation is in the field of medicinal chemistry, where derivatives of cyanocinnamic acid are being explored as potential therapeutic agents. nih.gov For example, novel N,N-dialkyl cyanocinnamic acids have been developed as potent dual inhibitors of monocarboxylate transporters (MCT) 1 and 4, which are important targets in cancer therapy. nih.gov

In the realm of materials science, the photochemical properties of this compound are being investigated. biosynth.comniscpr.res.in Studies on its solid-state photoreactivity have provided insights into the factors controlling [2+2] photocycloaddition reactions, which are crucial for the synthesis of specific molecular architectures. niscpr.res.inacs.org Additionally, derivatives of cyanocinnamic acid are being utilized in the development of new materials with specific optical properties. For instance, triphenylamine-based α-cyanocinnamic acid derivatives have been theoretically studied for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.netscielo.org.mx Another emerging application is in the field of analytical chemistry, where α-cyano-3-aminocinnamic acid has been synthesized and used as a reactive matrix for the analysis of N-glycans by mass spectrometry. researchgate.net

Table 1: Current Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of Monocarboxylate Transporters (MCTs) | Novel N,N-dialkyl cyanocinnamic acid derivatives show potent dual inhibition of MCT1 and MCT4, important in cancer metabolism. nih.gov |

| Materials Science | Photochemical Reactions | This compound undergoes photodimerization, with reactivity influenced by temperature and molecular motion. biosynth.comniscpr.res.in |

| Materials Science | Nonlinear Optical (NLO) Materials | Theoretical studies on triphenylamine-based α-cyanocinnamic acid derivatives indicate potential for NLO applications. researchgate.netscielo.org.mx |

| Analytical Chemistry | Mass Spectrometry Matrix | α-Cyano-3-aminocinnamic acid serves as a reactive matrix for enhanced detection of N-glycans. researchgate.net |

Identification of Key Research Gaps and Future Academic Inquiry Avenues for this compound

Despite the growing body of research, several key gaps in our understanding of this compound remain, presenting exciting opportunities for future academic inquiry. A significant portion of the current research focuses on derivatives of this compound rather than the parent compound itself. A more in-depth investigation into the fundamental chemical reactivity and physical properties of this compound is warranted.

Future research could explore the synthesis of a wider range of derivatives with diverse functional groups to systematically probe structure-activity relationships for various biological targets. While its role as an MCT inhibitor is emerging, its potential effects on other cellular pathways and targets are largely unexplored. A comprehensive biological screening of this compound and its derivatives could uncover novel pharmacological activities.

In materials science, the full potential of this compound as a building block for functional materials is yet to be realized. Further studies could focus on its use in the design of novel polymers, co-crystals, and metal-organic frameworks with tailored optical, electronic, or mechanical properties. The exploration of its photochemical reactivity under different conditions and in various media could lead to new synthetic methodologies. Additionally, a deeper computational and experimental investigation into the vibrational and electronic spectra of this compound could provide a more complete understanding of its molecular properties. science.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyanocinnamic Acid and Its Precursors

Classical and Contemporary Approaches to the Synthesis of 3-Cyanocinnamic Acid

The creation of the characteristic α,β-unsaturated carboxylic acid structure of this compound is typically achieved through carbon-carbon bond-forming reactions that connect an aromatic aldehyde with a two-carbon component.

Horner-Wadsworth-Emmons and Wittig Reaction Pathways for this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful olefination methods for forming carbon-carbon double bonds from carbonyl compounds. conicet.gov.arwikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org For the synthesis of a this compound derivative, this would typically involve the reaction of 3-cyanobenzaldehyde (B1676564) with a Wittig reagent derived from an α-haloacetate, such as (alkoxycarbonylmethylidene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then eliminates triphenylphosphine (B44618) oxide to form the alkene. masterorganicchemistry.com A subsequent hydrolysis step would be required to convert the resulting ester into the final carboxylic acid. One-pot Wittig olefination-hydrolysis procedures have been developed where the initially formed cinnamates are hydrolyzed in situ to yield the corresponding cinnamic acids. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org The reaction of 3-cyanobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base, would yield an ester of this compound. A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during aqueous workup, simplifying purification. wikipedia.org The HWE reaction often shows a high stereoselectivity, predominantly forming the (E)-alkene isomer. wikipedia.org

Knoevenagel Condensation Strategies for this compound Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids and their derivatives. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The most direct route to this compound via this method is the condensation of 3-cyanobenzaldehyde with malonic acid. ambeed.com

The reaction is typically catalyzed by a mild base like an amine (e.g., piperidine (B6355638) or pyridine), which deprotonates the malonic acid to form a nucleophilic enolate. rsc.orgresearchgate.net This enolate then adds to the carbonyl group of the aldehyde. The resulting intermediate subsequently undergoes dehydration. researchgate.net When malonic acid is used, the initial product, a substituted malonic acid, often undergoes spontaneous decarboxylation under the reaction conditions to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This specific variation is sometimes referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.orgbepls.com

Classic protocols often employ pyridine (B92270) as both the solvent and catalyst, sometimes with a catalytic amount of piperidine. rsc.org However, due to the carcinogenicity of pyridine, alternative base-solvent systems have been investigated. rsc.org

Table 1: Knoevenagel Condensation Conditions for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Cyanobenzaldehyde | Malonic Acid | Not specified | Not specified | m.p. ca 240 °C | Not specified | ambeed.com |

| Aromatic Aldehydes | Malonic Acid | Piperidine | Pyridine | Heating | Comparable to TEA | rsc.org |

| Aromatic Aldehydes | Malonic Acid | Triethylamine (TEA) | Toluene | Heating | Pyridine-comparable | rsc.org |

| Aromatic Aldehydes | Malonic Acid | TBAB / K₂CO₃ | Water | Microwave Irradiation | Excellent | semanticscholar.org |

| Benzaldehyde (B42025) | Malonic Acid | [C₄dabco][BF₄] | Water | Room Temperature | Excellent | rsc.org |

Palladium-Catalyzed Cross-Coupling Methodologies in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a powerful alternative for synthesizing cinnamic acid derivatives. matthey.com The Heck reaction forms a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. matthey.comlibretexts.org

To synthesize a this compound derivative using this methodology, one could react 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) with an acrylic acid ester (e.g., ethyl acrylate). The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. libretexts.orggoogle.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The resulting cinnamic ester can then be hydrolyzed to the desired this compound. google.com This approach avoids the use of aromatic aldehydes as starting materials. google.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. bepls.com This has led to the development of more sustainable methods for producing this compound.

Solvent-Free and Water-Mediated Synthesis Routes for this compound

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether. semanticscholar.orgchemistrydocs.com

Water-Mediated Synthesis: Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. Knoevenagel condensations have been successfully performed in aqueous media. semanticscholar.orgrsc.org For instance, the synthesis of cinnamic acids has been achieved by reacting aromatic aldehydes and malonic acid in water under microwave irradiation, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate as the base. semanticscholar.org This method offers rapid reaction times and a simple workup, where the product often precipitates from the reaction mixture upon cooling. semanticscholar.org Wittig reactions have also been successfully carried out in water, providing a green alternative for olefination. mdpi.com

Solvent-Free Synthesis: Reactions can also be conducted under solvent-free conditions, often by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or phase-transfer agent. researchgate.net Another approach is the use of infrared irradiation to drive reactions between solid reactants, such as the condensation of an aldehyde with malonic acid, which can produce cinnamic acids without any solvent. scirp.org These methods minimize waste and can lead to higher reaction rates due to the high concentration of reactants. chemistrydocs.com

Catalytic Approaches for Sustainable this compound Production

The development of efficient and recyclable catalysts is a key aspect of sustainable chemical production. uu.nl For the synthesis of this compound, this involves moving away from stoichiometric reagents and hazardous catalysts like pyridine.

Heterogeneous and Recyclable Catalysts: Instead of homogeneous catalysts that are difficult to separate from the reaction mixture, solid-supported catalysts are being employed. For the Knoevenagel condensation, catalysts like amine-modified cellulose (B213188) paper have been used, offering a renewable and biodegradable support that can be easily removed and potentially reused. mdpi.com Similarly, nano-catalysts, such as TiO2-based materials, have been used to promote condensations under solvent-free conditions, with the advantage of easy recovery and reuse for several cycles. researchgate.net

Organocatalysis and Benign Catalysts: The use of less toxic organocatalysts is another green approach. Triethylamine has been successfully used as a surrogate for carcinogenic pyridine in the Knoevenagel condensation, providing comparable yields while being easier to handle and recycle. rsc.org Ionic liquids, such as DABCO-based ionic liquids, have also been shown to effectively catalyze the Knoevenagel condensation in water at room temperature, with the catalyst being recyclable for multiple runs without loss of activity. rsc.org Even natural catalysts, such as extracts from henna leaves, have been explored for promoting condensation reactions, representing an ultimate green approach. researchgate.net

Chemo- and Regioselective Synthesis of this compound Isomers and Analogs

The synthesis of specific isomers and analogs of this compound necessitates precise control over chemical reactions to ensure that bonds are formed at the correct positions (regioselectivity) and that the desired functional groups react selectively (chemoselectivity). Key methodologies enabling this control include the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction.

The Knoevenagel condensation is a widely employed method for forming the carbon-carbon double bond in cyanocinnamic acids. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of a compound with an active methylene group, such as cyanoacetic acid or its esters, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base like piperidine or pyridine. wikipedia.orgnih.gov

The regioselectivity of the final product is determined by the starting aromatic aldehyde. To synthesize this compound, 3-cyanobenzaldehyde is used as the precursor. Similarly, isomers like 4-cyanocinnamic acid are synthesized using 4-cyanobenzaldehyde. The synthesis of analogs is achieved by using appropriately substituted benzaldehydes. For instance, 4-dimethylamino-α-cyanocinnamic acid is synthesized via the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde (B131446) with 2-cyanoacetic acid. doi.org

The reaction mechanism allows for high selectivity due to the reactivity of the active methylene group, which is acidic enough to be deprotonated by a mild base, creating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon. researchgate.netyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction offers another powerful route for the stereoselective synthesis of alkenes, including cyanocinnamic acid derivatives. wikipedia.orgconicet.gov.ar This reaction involves the use of a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to produce an alkene. organicchemistrydata.orgorganic-chemistry.org A significant advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene (trans isomer), providing excellent stereocontrol. wikipedia.orgorganic-chemistry.org

In the context of cyanocinnamic acid synthesis, an appropriate phosphonate ester bearing a cyano group is deprotonated with a base to form a nucleophilic anion. This anion then reacts with a benzaldehyde derivative. The choice of benzaldehyde (e.g., 3-cyanobenzaldehyde) determines the final regioisomer. The reaction proceeds through an oxaphosphetane intermediate, which decomposes to yield the E-alkene and a water-soluble phosphate (B84403) byproduct that is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org

The table below illustrates the synthesis of different cyanocinnamic acid isomers and analogs using these selective methods.

| Product | Synthetic Method | Key Precursors | Catalyst/Base | Selectivity | Reference |

| 4-Cyanocinnamic acid | Knoevenagel Condensation | 4-Cyanobenzaldehyde, Malonic acid | Pyridine/Piperidine | Regioselective | |

| 4-dimethylamino-α-cyanocinnamic acid | Knoevenagel Condensation | 4-(dimethylamino)benzaldehyde, 2-Cyanoacetic acid | Piperidine | Regio- & Chemoselective | doi.org |

| (E)-Alkenes | Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde/Ketone | NaH, NaOMe, BuLi | Stereoselective (E-isomer) | organic-chemistry.org |

| 3-Substituted 2-cyanoacrylic acids | Knoevenagel-type Condensation | Substituted Aldehydes, Ethyl α-cyanoacetate | Alkaline medium | Regioselective | researchgate.net |

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and ensuring the high purity of this compound are critical for its subsequent applications. Optimization strategies focus on refining reaction conditions, improving purification techniques, and implementing rigorous analytical monitoring.

Reaction Condition Optimization: For syntheses like the Knoevenagel condensation, several parameters can be adjusted to enhance yield and purity.

Reaction Time: The duration of the reaction must be sufficient for completion without promoting the formation of degradation products. A typical timeframe for the Knoevenagel synthesis of cyanocinnamic acids is 4–6 hours. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) can help determine the optimal endpoint.

Catalyst and Solvent Choice: The choice of catalyst and solvent system significantly impacts reaction efficiency. Weakly basic amines like pyridine and piperidine are effective catalysts for the Knoevenagel condensation. wikipedia.orgnih.gov The use of fresh, high-purity solvents is essential, as impurities can interfere with the reaction and reduce the purity of the final product. gyrosproteintechnologies.com In some protocols, performing the reaction in water under solvent-free conditions has been explored as a "green" alternative that can also simplify product isolation.

Purification Strategies: Post-synthesis purification is a critical step to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization: This is a fundamental technique for purifying the solid product. A suitable solvent or solvent mixture (e.g., ethanol/water) is chosen in which the this compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Chromatography: For higher purity requirements, column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed. gyrosproteintechnologies.com HPLC is particularly effective for separating the desired product from closely related impurities. gyrosproteintechnologies.comnih.gov

Washing: Simple washing of the crude product with appropriate cold solvents can effectively remove soluble byproducts, such as the dialkylphosphate salt generated in the HWE reaction. organic-chemistry.org

Purity and Yield Analysis: The effectiveness of optimization strategies is quantified through rigorous analysis.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is a standard method to determine the percentage purity of the synthesized compound. gyrosproteintechnologies.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural identity of the synthesized this compound. For instance, ¹H NMR can confirm the trans-alkene configuration by the characteristic coupling constant (J ≈ 16 Hz) of the vinyl protons.

Mass Spectrometry (MS): This technique verifies the molecular weight of the product, confirming its identity. gyrosproteintechnologies.com

The following table summarizes key optimization parameters for the synthesis of cyanocinnamic acid derivatives.

| Parameter | Strategy | Effect on Yield/Purity | Analytical Method | Reference |

| Temperature | Maintain optimal range (e.g., 80-100°C) | Increases yield by preventing side reactions and ensuring completion. | TLC, HPLC | |

| Reaction Time | Monitor for completion (e.g., 4-6 hours) | Maximizes product formation while minimizing degradation. | TLC, HPLC | |

| Purification | Recrystallization, HPLC | Removes unreacted precursors and byproducts, increasing purity. | HPLC, NMR | gyrosproteintechnologies.com |

| Solvents | Use fresh, high-purity solvents | Reduces side reactions and contamination. | HPLC | gyrosproteintechnologies.com |

| Catalyst | Precise control of catalyst type and amount | Optimizes reaction rate and minimizes byproducts. | TLC | wikipedia.orgnih.gov |

By systematically applying these optimization strategies, the synthesis of this compound can be rendered more efficient, yielding a product of high purity suitable for advanced research and development.

Comprehensive Chemical Reactivity and Transformation Studies of 3 Cyanocinnamic Acid

Photochemical Reactivity of 3-Cyanocinnamic Acid

The study of solid-state photochemical reactions provides unique insights into how the arrangement of molecules in a crystal lattice dictates chemical outcomes. This principle, known as topochemistry, is particularly relevant to cinnamic acids and their derivatives, including this compound.

In the solid state, the photochemical behavior of this compound is governed by the topochemical principle, which posits that reactions in crystals proceed with a minimum of atomic and molecular movement. The primary photochemical reaction for many cinnamic acid derivatives is a [2+2] cycloaddition, leading to the formation of a cyclobutane (B1203170) ring. This photodimerization is highly dependent on the crystal packing of the reactant molecules.

For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of approximately 4.2 Å or less. Depending on the specific crystalline form (polymorph), different stereoisomeric dimers can be produced. Research has shown that this compound can participate in such [2+2] topochemical cycloadditions. rsc.org The specific stereochemistry of the resulting cyclobutane derivative is determined by the spatial relationship of the monomers within the crystal lattice before irradiation.

While the static arrangement of molecules in a crystal is a primary determinant of reactivity, subtle molecular motions can play a crucial role. The photoreactivity of this compound is influenced by the degree of molecular freedom within its crystal structure. rsc.org Even if the initial ground-state geometry is not perfectly aligned for reaction, thermal energy can induce slight movements or oscillations, bringing the reactive double bonds into a favorable conformation for dimerization.

The mechanism of photodimerization is also facilitated by π-π overlap between the aromatic rings and the conjugated systems of adjacent molecules. These interactions help to pre-organize the molecules in a stacked arrangement within the crystal. mdpi.com Effective π-π stacking ensures that the ethylenic double bonds are in close proximity, which is a prerequisite for the cycloaddition reaction. The extent of this overlap can influence the efficiency and rate of the photochemical reaction. Molecular packing that maximizes π-π interactions often leads to a higher propensity for photodimerization. mdpi.com

Several factors can influence the solid-state photoreactivity of this compound, with temperature and crystal packing being the most significant.

Temperature: Temperature can have a profound effect on the photoreactivity of this compound. It has been observed that a crystalline form of this compound that is unreactive at room temperature becomes photoreactive when heated to 130 °C. rsc.org This temperature-dependent reactivity is attributed to an increase in molecular motion at elevated temperatures, which allows the molecules to achieve the necessary alignment for the [2+2] cycloaddition to proceed.

Crystal Packing: The specific polymorph or crystal packing arrangement is the most critical factor. The topochemical principle dictates that only certain packing arrangements will be photoactive. nsf.gov For instance, cinnamic acids can crystallize in different forms (α, β, and γ forms), where the molecules are packed in head-to-head or head-to-tail arrangements with varying distances between the double bonds. This structural variation directly determines whether a dimer will form and what its stereochemistry will be. The presence of substituents, like the cyano group in this compound, significantly influences how the molecules pack in the solid state, thereby controlling their photochemical destiny.

Table 1: Factors Affecting Photodimerization of this compound

| Factor | Description | Effect on Reactivity |

| Crystal Packing (Polymorphism) | The specific arrangement of molecules in the crystal lattice. The relative orientation and distance between double bonds of adjacent molecules are key. | Determines if the [2+2] cycloaddition is possible and dictates the stereochemistry of the resulting dimer. Only specific polymorphs are photoactive. nsf.goviupac.org |

| Temperature | Thermal energy supplied to the crystal. | Can induce molecular motion, enabling molecules in an otherwise unreactive crystal to achieve the necessary geometry for dimerization. rsc.org An unreactive form may become reactive upon heating. |

| π-π Overlap | The degree of interaction between the aromatic systems of neighboring molecules. | Stronger π-π interactions can help pre-align the molecules in a favorable stacked conformation, promoting the efficiency of the photodimerization reaction. mdpi.com |

| Wavelength of Irradiation | The energy of the light used to initiate the reaction. | The wavelength must be absorbed by the molecule to promote it to an excited state where the reaction can occur. |

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional group that allows this compound to undergo a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Like other carboxylic acids, this compound can be converted into esters and amides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of an ester from this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, the reaction can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with the alcohol.

Amidation: Amide synthesis requires the coupling of this compound with a primary or secondary amine. Direct condensation of the carboxylic acid and amine requires high temperatures to drive off water and is often inefficient. youtube.com More commonly, coupling reagents are used to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate amide bond formation under mild conditions. analis.com.my The general approach involves the in-situ formation of an active ester intermediate, which is then readily attacked by the amine.

Table 2: General Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reactants | Conditions | Product |

| Fischer Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3-Cyanocinnamate Ester |

| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., EDC, DCC), Solvent | N-substituted-3-cyanocinnamide |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). organic-chemistry.org For cinnamic acids, this reaction usually requires forcing conditions, such as high temperatures or the presence of specific catalysts. The stability of the resulting carbanion or radical intermediate is key to the reaction's feasibility.

The presence of the electron-withdrawing cyano group on the aromatic ring can influence the electronic properties of the molecule, but the primary factor for decarboxylation is often the stability of the intermediate formed upon loss of CO₂. Acid-catalyzed decarboxylation pathways have been studied for various cinnamic acids. researchgate.net This process typically involves protonation of the double bond, followed by the loss of carbon dioxide to form a resonance-stabilized carbocation. The reaction is often driven by the formation of a stable final product. Another potential pathway could involve microbial or enzymatic decarboxylation, as has been observed for other substituted cinnamic acids where specific enzymes can catalyze the removal of the carboxyl group. nih.gov

Reduction Reactions of the Carboxylic Acid Group in this compound

The reduction of the carboxylic acid group in this compound to a primary alcohol presents a significant synthetic challenge due to the presence of two other reducible functional groups: the carbon-carbon double bond and the cyano group. The choice of reducing agent is critical to achieving the desired selectivity.

Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org However, LiAlH₄ is a highly reactive reagent that also readily reduces nitriles to primary amines and can, under certain conditions, reduce the conjugated double bond. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ is expected to result in a mixture of products, with the primary product likely being a molecule where all three functional groups have been reduced.

Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are often noted for their ability to selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Boranes are also effective at reducing nitriles. youtube.com The reduction of carboxylic acids with borane is generally rapid and efficient. youtube.comorganic-chemistry.org However, the relative rates of reduction for the carboxylic acid versus the nitrile and the potential for hydroboration of the alkene must be considered. The selectivity can sometimes be influenced by reaction conditions.

Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids or their corresponding carboxylate ions, which are poor electrophiles. libretexts.orgorganic-chemistry.org Therefore, NaBH₄ would not be effective for the reduction of the carboxylic acid group in this compound under standard conditions. More specialized and milder methods, such as catalytic hydrosilylation, have been developed for the selective reduction of carboxylic acids to aldehydes, but their application to a multifunctional substrate like this compound would require careful optimization to avoid reaction at the other sites. masterorganicchemistry.com

| Reducing Agent | Carboxylic Acid (-COOH) | Olefinic Bond (C=C) | Cyano Group (-CN) | Expected Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Reduced to -CH₂OH | Can be reduced | Reduced to -CH₂NH₂ | Low (likely reduces all groups) |

| BH₃ Complexes | Reduced to -CH₂OH | Can undergo hydroboration | Reduced to -CH₂NH₂ | Moderate (selective for -COOH over esters, but reacts with -CN) commonorganicchemistry.comyoutube.com |

| NaBH₄ | No reaction | No reaction | No reaction | High (unreactive) |

Transformations of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, a common method for reducing alkenes to alkanes. libretexts.org This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgembibe.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is particularly important given the presence of the reducible cyano and aromatic groups.

Studies on the closely related cinnamic acid have shown that various catalysts can be employed, with differing outcomes. mdpi.com

Palladium on carbon (Pd/C) is a common catalyst that effectively hydrogenates the C=C double bond. However, under more forcing conditions, it can also lead to the reduction of the aromatic ring. mdpi.com

Ruthenium on carbon (Ru/C) has been shown to be a less selective catalyst, capable of hydrogenating the C=C bond, the aromatic ring, and the carboxylic acid group in cinnamic acid. mdpi.com

Bimetallic catalysts , such as Ru-Sn/Al₂O₃, have been investigated to achieve higher selectivity. For cinnamic acid, this catalyst was found to hydrogenate the carboxylic acid group to some extent, while complete inhibition of C=C bond hydrogenation was challenging. mdpi.com

In the context of this compound, catalytic hydrogenation would be expected to readily reduce the olefinic bond to yield 3-cyano-3-phenylpropanoic acid. Achieving this transformation selectively without reducing the cyano group or the phenyl ring would require careful selection of the catalyst and control of reaction parameters such as pressure and temperature. Furthermore, asymmetric hydrogenation of β-cyanocinnamic esters has been successfully developed, achieving excellent enantioselectivities with the use of rhodium catalysts and chiral ligands. orgsyn.org This suggests that stereocontrolled reduction of the double bond in this compound derivatives is feasible.

| Catalyst | Primary Product(s) | Reference |

|---|---|---|

| 5% Pd/C | Benzene (B151609) propanoic acid (from C=C reduction), Cyclohexane propanoic acid (from ring reduction) | mdpi.com |

| 5% Ru/C | Benzene propanoic acid, Cyclohexane propanoic acid, Cyclohexyl propanol (from C=C, ring, and -COOH reduction) | mdpi.com |

| Ru-Sn/Al₂O₃ | Benzene propanoic acid, Cinnamyl alcohol (from -COOH reduction) | mdpi.com |

The double bond of this compound can undergo electrophilic addition reactions, where an electrophile breaks the π bond, leading to the formation of two new σ bonds. commonorganicchemistry.com The regioselectivity of this addition is governed by the electronic effects of the substituents attached to the double bond. In this compound, the double bond is part of a conjugated system involving both the phenyl ring and the carboxylic acid group.

The reaction proceeds via the formation of a carbocation intermediate after the initial attack by the electrophile. commonorganicchemistry.comorganic-chemistry.org The stability of this carbocation determines the final product, a principle summarized by Markovnikov's rule. youtube.com For this compound, the substituents significantly influence the electron density of the double bond. The phenyl group can donate electron density through resonance, while the meta-substituted cyano group and the α-carboxylic acid group are both electron-withdrawing.

In the addition of a hydrogen halide like HBr, the proton (H⁺) acts as the electrophile. It will add to the carbon of the double bond that results in the formation of the more stable carbocation.

Addition to the α-carbon: This would place the positive charge on the β-carbon, adjacent to the phenyl ring. This carbocation is stabilized by resonance with the phenyl ring.

Addition to the β-carbon: This would place the positive charge on the α-carbon, adjacent to the electron-withdrawing carboxylic acid group. This carbocation would be significantly destabilized.

Therefore, the addition of an electrophile like H⁺ is expected to occur at the α-carbon, leading to a resonance-stabilized benzylic carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) on the β-carbon would yield the final product. This outcome is consistent with Markovnikov's rule, where the hydrogen adds to the carbon that is already bonded to a hydrogen (the α-carbon). youtube.com

While cinnamic acids are well-known for their photochemical [2+2] cycloadditions (photodimerization), their double bond can also participate in other types of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. acs.orgpearson.comtishreen.edu.sy

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com Cinnamic acid and its derivatives can act as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, both the cyano and carboxylic acid groups are electron-withdrawing, making it a potentially reactive dienophile. A study on the Diels-Alder reaction of various cinnamic acid derivatives with cyclopentadiene demonstrated the formation of bicyclic adducts. acs.org The reaction rates and the endo/exo selectivity of the products were found to be influenced by the electronic nature of the substituents on the phenyl ring. acs.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org A theoretical study investigated the 1,3-dipolar cycloaddition between aryl azides (as the 1,3-dipole) and cinnamic acid (as the dipolarophile). tishreen.edu.sy The study concluded that the reaction proceeds to form stable five-membered triazoline rings. The reaction rates were found to be very slow but spontaneous, and substituents on the aryl azide had some effect on the reaction's spontaneity. tishreen.edu.sy This indicates that this compound could similarly serve as a dipolarophile in reactions with various 1,3-dipoles to synthesize five-membered heterocycles.

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group of this compound is a versatile functional group that can undergo nucleophilic addition to its carbon-nitrogen triple bond.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. wikipedia.orgwikipedia.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. tishreen.edu.syresearchgate.net

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid. wikipedia.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. researchgate.net The final products are the corresponding carboxylic acid and an ammonium salt. wikipedia.orgresearchgate.net Applying this to this compound would yield cinnamic acid-3-carboxylic acid and ammonium chloride.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide (NaOH). wikipedia.org The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. pearson.com The initial product is the salt of the carboxylic acid (a carboxylate) and ammonia gas is evolved. wikipedia.org Subsequent acidification of the reaction mixture would be required to obtain the free dicarboxylic acid.

Alcoholysis: The reaction of a nitrile with an alcohol is known as alcoholysis. The outcome of this reaction can vary depending on the conditions.

Pinner Reaction: In the presence of an anhydrous acid catalyst (like HCl gas), a nitrile reacts with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts can be isolated or further reacted. For example, hydrolysis of the Pinner salt with water yields an ester. wikipedia.org

Ritter Reaction: This reaction involves treating a nitrile with an alcohol in the presence of a strong acid. pearson.com It differs from the Pinner reaction in that it typically requires an alcohol that can form a stable carbocation (secondary or tertiary). pearson.com The carbocation is attacked by the nitrile nitrogen, and subsequent hydrolysis leads to the formation of an N-substituted amide.

Nucleophilic Additions to the Cyano Group

The cyano (nitrile) group features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is analogous to that of a carbonyl group. ucalgary.ca Nucleophilic addition to the nitrile in this compound can lead to a variety of important chemical transformations, most notably hydrolysis.

Hydrolysis:

Under aqueous acidic or basic conditions, the cyano group of this compound is expected to undergo hydrolysis. This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to a carboxylic acid. byjus.comyoutube.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable 3-amido-cinnamic acid. chemistrysteps.com Under forcing conditions (e.g., prolonged heating), this amide intermediate can undergo further hydrolysis to yield benzene-1,3-dicarboxylic acid (isophthalic acid). chemistrysteps.com

Base-Catalyzed Hydrolysis : With a strong base like sodium hydroxide, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.comchemistrysteps.com The resulting imine anion is protonated by water to form the imidic acid, which rearranges to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields the corresponding carboxylate salt. Subsequent acidification is required to produce the final dicarboxylic acid product. openstax.orgbyjus.com

While specific experimental data for this compound is not extensively detailed in readily available literature, the hydrolysis of aromatic nitriles is a well-established and predictable transformation.

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄), heat | 3-(Carbamoyl)cinnamic acid | Benzene-1,3-dicarboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat

2. H₃O⁺ (workup) | 3-(Carbamoyl)cinnamic acid | Benzene-1,3-dicarboxylic acid |

Reductive Transformations of the Cyano Group in this compound

The cyano group can be reduced to either a primary amine or an aldehyde, or it can be completely removed through reductive decyanation. wikipedia.org

Reduction to Amines:

The complete reduction of a nitrile yields a primary amine. libretexts.org This is a valuable transformation for synthesizing aminomethyl compounds.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium (Pd), or platinum (Pt). wikipedia.orglibretexts.org The reaction typically requires elevated temperature and pressure. For this compound, this would result in the formation of 3-(aminomethyl)cinnamic acid. Depending on the catalyst and conditions, the alkene double bond may also be reduced.

Chemical Reduction : Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org This method offers a reliable route to 3-(aminomethyl)cinnamic acid.

Reduction to Aldehydes:

Partial reduction of the nitrile group can yield an aldehyde. This requires a less reactive hydride reagent that can stop the reaction at the intermediate imine stage, which is then hydrolyzed during workup. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation. libretexts.orgwikipedia.org The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction, followed by acidic workup to hydrolyze the intermediate imine to 3-formylcinnamic acid. libretexts.org

Reductive Decyanation:

In some synthetic strategies, the cyano group is used as an activating or directing group and is later removed. This process, known as reductive decyanation, replaces the C-CN bond with a C-H bond. nih.gov Various methods have been developed for this purpose, including dissolving metal reductions (e.g., Na or Li in liquid ammonia), radical-based methods, and transition-metal-catalyzed reactions. nih.govd-nb.info For example, a rhodium-catalyzed protocol using hydrosilane as the reducing agent can efficiently cleave C-CN bonds. organic-chemistry.org Applying such a method to this compound would yield cinnamic acid itself.

| Transformation | Typical Reagents | Expected Product |

|---|---|---|

| Reduction to Primary Amine | 1. LiAlH₄ in ether

2. H₂O workup | 3-(Aminomethyl)cinnamic acid |

| Reduction to Primary Amine | H₂, Raney Ni (or Pt, Pd) | 3-(Aminomethyl)cinnamic acid |

| Reduction to Aldehyde | 1. DIBAL-H in toluene, -78 °C 2. H₃O⁺ workup | 3-Formylcinnamic acid |

| Reductive Decyanation | Rh-catalyst, Hydrosilane | Cinnamic acid |

Aromatic Ring Functionalization and Substitution Reactions of this compound

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The position of substitution is directed by the two existing substituents: the cyano group (-CN) and the propenoic acid group (-CH=CH-COOH).

Both the cyano group and the propenoic acid group are electron-withdrawing and act as deactivating, meta-directing groups. doubtnut.com The cyano group deactivates through both inductive effects and resonance, while the conjugated system of the propenoic acid group also withdraws electron density from the ring. Therefore, incoming electrophiles are directed to the positions meta to both substituents, which are positions 5 on the ring. Position 1 is substituted by the propenoic acid and position 3 by the cyano group. The remaining open positions are 2, 4, 5, and 6. Positions 2, 4, and 6 are ortho or para to at least one of the deactivating groups, making them less favorable for substitution. Position 5 is meta to both, making it the most likely site for electrophilic attack, although the doubly deactivated nature of the ring means that harsh reaction conditions may be required.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. researchgate.net For this compound, this would be expected to produce 3-cyano-5-nitrocinnamic acid.

Halogenation : The introduction of a halogen (e.g., Br, Cl) is typically achieved using the diatomic halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). libretexts.orgpurechemistry.org This reaction would likely yield 5-bromo-3-cyanocinnamic acid or 5-chloro-3-cyanocinnamic acid.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Cyano-5-nitrocinnamic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-cyanocinnamic acid |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3-cyanocinnamic acid |

Advanced Derivatization and Analog Synthesis of 3 Cyanocinnamic Acid

Design and Synthesis of Esters and Amides of 3-Cyanocinnamic Acid for Structure-Reactivity Studies

The synthesis of esters and amides from this compound is a fundamental approach to systematically study structure-reactivity relationships. The carboxylic acid moiety can be readily converted into these derivatives, allowing for the introduction of a wide variety of functional groups.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable. For instance, the reaction of this compound with various alcohols (ROH) yields the corresponding esters. These reactions allow for the introduction of different alkyl or aryl groups, which can modulate the electronic and steric properties of the molecule.

Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The conversion to the acyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂). The resulting this compound chloride can then be reacted with a primary or secondary amine (R'R''NH) to afford the desired amide. A variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), can also be used to facilitate the direct amidation of this compound with amines, often in the presence of an activating agent like N-hydroxysuccinimide. molaid.com These methods provide access to a broad library of amides with diverse substituents on the nitrogen atom.

The synthesis of various cinnamic acid amides and esters has been reported, and their structure-activity relationships have been analyzed for different biological activities. nih.govnih.gov While these studies often focus on other substituted cinnamic acids, the synthetic methodologies are generally applicable to this compound. For example, a series of esters and amides of cinnamic acid were synthesized to evaluate their antimicrobial activity. nih.gov Another study synthesized cinnamic acid amides and esters to investigate their antioxidant and enzyme inhibitory activities. nih.gov The synthesis of (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoic acid, a related α-cyanocinnamic acid derivative, highlights the accessibility of these types of compounds. ontosight.ai

A general approach to the synthesis of α-cyanocinnamic acid amides and esters involves the reaction of the corresponding acyl chlorides with amines or alcohols. researchgate.net For example, the reaction of 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides with diethylamine (B46881) or aniline (B41778) afforded the corresponding amides. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Synthesis Method |

| This compound | Alcohol (e.g., Ethanol) | Ester | Fischer-Speier Esterification |

| This compound | Thionyl Chloride | Acyl Chloride | Acyl Halide Formation |

| This compound chloride | Amine (e.g., Diethylamine) | Amide | Acylation |

| This compound | Amine, DCC, N-hydroxysuccinimide | Amide | Carbodiimide Coupling molaid.com |

Development of Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound scaffold is a versatile building block for the synthesis of various heterocyclic compounds. The presence of the cyano group, the carboxylic acid (or its derivatives), and the α,β-unsaturated system provides multiple reactive sites for cyclization reactions.

One notable application is in the synthesis of pyridine (B92270) derivatives. For example, polysubstituted pyridines can be prepared through a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This reaction typically involves a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk While not directly starting from this compound, related cyanopyridines with desirable photophysical properties have been synthesized from p-aminocrotononitrile and heterocyclic alkynones in excellent yields. core.ac.uk The principles of such cyclizations could potentially be adapted for this compound derivatives. The synthesis of 3-cyano-2-oxo-1,2-dihydropyridines from chalcones (α,β-unsaturated ketones) has also been reported, indicating the utility of the α,β-unsaturated carbonyl system in forming pyridine rings. ekb.eg

Furthermore, the α-cyanocinnamic acid ester framework has been utilized in the synthesis of 3-cyanopyrrole derivatives. In one reported synthesis, an α-cyanocinnamic acid ethyl ester derivative was reacted with tosylmethyl isocyanide to produce the corresponding 3-cyanopyrrole. google.com

The reaction of substituted 2-cyanocinnamic acids can lead to different heterocyclic systems depending on the reaction conditions. Alkaline hydrolysis of these acids can yield 3-carboxymethylphthalimidines, while acid hydrolysis can result in the formation of phthalides. researchgate.net

Additionally, the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazo[1,2-a]pyridines, has been achieved through cyclization reactions of aminopyridines with chloro ketones. nih.gov While this example does not directly use this compound, it demonstrates a general strategy for constructing fused heterocyclic systems that could potentially be adapted.

| Starting Material Scaffold | Reagents | Heterocyclic Product |

| α,β-Unsaturated Ketone (Chalcone) | Cyanoacetamide, Base | 3-Cyano-2-oxo-1,2-dihydropyridine ekb.eg |

| α-Cyanocinnamic acid ethyl ester | Tosylmethyl isocyanide | 3-Cyanopyrrole derivative google.com |

| 2-Cyanocinnamic acid | Base (Alkaline Hydrolysis) | 3-Carboxymethylphthalimidine researchgate.net |

| 2-Cyanocinnamic acid | Acid (Acid Hydrolysis) | Phthalide researchgate.net |

Synthesis of Polymeric and Oligomeric Structures Derived from this compound

The presence of a polymerizable double bond in this compound makes it a candidate for the synthesis of polymeric and oligomeric materials. Solid-state photoreactions, in particular, have been explored for this purpose.

This compound can undergo [2+2] topochemical cycloadditions under photochemical conditions. researchgate.netmdpi.com It has been observed that while the 3-cyano isomer is unreactive at room temperature, it becomes reactive when heated to 130°C, which is attributed to increased molecular motion within the crystal lattice. researchgate.net This reaction leads to the formation of photodimers. biosynth.com Molecular dynamics simulations have been employed to study the solid-state photoreactivity of both 3- and 4-cyanocinnamic acids, confirming the importance of molecular motion and the potential for a two-step diradical pathway for dimerization. researchgate.netniscpr.res.in These studies suggest that the photodimerization is a stepwise process. biosynth.com

The photodimerization of cinnamic acids and their derivatives can lead to the formation of cyclobutane (B1203170) structures, specifically derivatives of truxillic and truxinic acids. researchgate.net The stereochemistry of the resulting dimer is dictated by the packing of the monomer molecules in the crystal.

While much of the research has focused on photodimerization, the formation of higher oligomers and polymers from related systems has also been reported. For example, the photodimerization and photopolymerization of α,ω-diarylpolyene monomers have been studied, where appropriate substitution allows for these reactions to occur in the crystalline state. nih.gov A derivative of α-cyanocinnamic acid, 4-(2-carboxyvinyl)-α-cyanocinnamic acid dimethyl ester, has been shown to be a photooligomerizable crystal.

| Monomer | Reaction Type | Product(s) | Key Factor(s) |

| This compound | Solid-state photodimerization | Cyclobutane photodimers | Temperature (becomes reactive at 130°C) researchgate.net |

| 4-(2-Carboxyvinyl)-α-cyanocinnamic acid dimethyl ester | Photooligomerization | Oligomers | Crystal packing |

Chiral Resolution and Asymmetric Synthesis of Enantiopure this compound Analogs

The development of methods for obtaining enantiomerically pure derivatives of this compound is crucial for applications where stereochemistry is important. This can be achieved through either chiral resolution of a racemic mixture or by asymmetric synthesis.

Chiral resolution is a common technique for separating enantiomers. For carboxylic acids like this compound, this often involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. libretexts.orgwikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Asymmetric synthesis offers a more direct route to enantiopure compounds. A significant advancement in this area is the rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters. rsc.org This method provides an efficient pathway to chiral γ-aminobutyric acid (GABA) derivatives with excellent enantioselectivities (up to 99% ee) under mild conditions. rsc.org The use of ferrocene-thiourea chiral bisphosphine ligands has been shown to be particularly effective. rsc.org This approach has been successfully applied to the synthesis of key intermediates for drugs like (S)-Pregabalin, (R)-Phenibut, and (R)-Baclofen on a gram scale. rsc.org

Other asymmetric methods applicable to cinnamic acid derivatives include nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters to produce substituted phenylalanine derivatives with high yields and enantioselectivity. rsc.org Additionally, a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides access to enantioenriched β-amino acid derivatives. nih.gov This reaction has been shown to work for unprotected cinnamic acid. nih.gov

| Method | Substrate Type | Product Type | Key Features |

| Chiral Resolution | Racemic this compound | Enantiopure this compound | Formation of diastereomeric salts with a chiral base libretexts.orgwikipedia.org |

| Asymmetric Hydrogenation | β-Cyanocinnamic esters | Chiral γ-aminobutyric acid derivatives | Rhodium catalyst with chiral phosphine (B1218219) ligands; up to 99% ee rsc.org |

| Asymmetric Hydrogenation | α-Benzamidocinnamic acid esters | Chiral phenylalanine derivatives | Nickel catalyst with R-BINAP; up to 96% ee rsc.org |

| Asymmetric Hydroamination | Cinnamic acid derivatives | Chiral β-amino acid derivatives | Copper catalyst with a chiral ligand nih.gov |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives in Chemical Processes

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is essential for designing new molecules with desired properties. The electronic and steric effects of substituents on the phenyl ring, as well as modifications to the cyano and carboxylic acid groups, can significantly influence the reactivity of the molecule.

The position of the cyano group is a critical determinant of reactivity. It has been noted that this compound exhibits different reactivity patterns compared to its structural isomer, 4-cyanocinnamic acid, under similar conditions. This difference can be attributed to the distinct electronic influence of the meta- versus para-cyano group on the cinnamic acid backbone.

Structure-reactivity relationships are often explored through systematic modifications of the molecular structure and subsequent kinetic or mechanistic studies. scribd.com For example, the introduction of different substituents on the phenyl ring of cinnamic acid derivatives can alter the electron density of the aromatic ring and the conjugated system, thereby affecting reaction rates and equilibria. The Hammett equation is a classical tool for quantifying these electronic effects in benzene (B151609) derivatives.

In the context of materials science, the structure-property relationships of triphenylamine-based α-cyanocinnamic acid compounds have been investigated for their nonlinear optical (NLO) properties. scielo.org.mx It was found that substituting the α-cyanocinnamic acid moiety with fluorine atoms can enhance the NLO response, demonstrating a clear link between structure and a specific physical property. scielo.org.mx

Furthermore, structure-performance relationships of phenyl cinnamic acid derivatives have been studied in the context of their use as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net A library of 59 phenylcinnamic acid derivatives was synthesized to investigate how structural modifications to the carboxylic acid moiety and the substitution pattern on the aromatic ring affect their performance as MALDI matrices. researchgate.net

Kinetic and thermodynamic studies on the reactions of related systems, such as the cyanation reactions of alkyl-13-epicobalamins, have demonstrated how structural changes can impact reaction mechanisms and equilibrium constants. rsc.org Such detailed mechanistic studies are crucial for building a comprehensive understanding of structure-reactivity relationships.

| Derivative Class | Investigated Process/Property | Key Structural Feature(s) | Observed Relationship |

| Isomers of Cyanocinnamic acid | General Reactivity | Position of the cyano group (meta vs. para) | 3- and 4-isomers show different reactivity patterns |

| Triphenylamine-based α-cyanocinnamic acids | Nonlinear Optical (NLO) Properties | Fluorine substitution | Fluorine substitution enhances the NLO response scielo.org.mx |

| Phenyl cinnamic acid derivatives | MALDI-MS Matrix Performance | Carboxylic acid modification and aromatic substitution pattern | Structural modifications significantly impact matrix performance researchgate.net |

Comprehensive Spectroscopic and Computational Characterization of 3 Cyanocinnamic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3-Cyanocinnamic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution, along with solid-state NMR (ssNMR) for solid-phase characterization, offers a complete structural picture.

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a synergistic application of 1D and 2D NMR experiments. omicsonline.orgemerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (multiplicity), which reveals adjacent proton relationships. emerypharma.com The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon atoms. For this compound, characteristic signals are expected for the carboxylic acid, the vinyl protons, the aromatic protons, the nitrile carbon, and the aromatic carbons.

2D NMR - Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) is a homonuclear experiment that maps ¹H-¹H J-couplings, identifying protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the two vinylic protons (Hα and Hβ) and among the protons on the aromatic ring, confirming their connectivity.

2D NMR - Heteronuclear Correlation (HMQC/HSQC and HMBC): These experiments reveal correlations between protons and carbons.

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment identifies direct, one-bond C-H connections. core.ac.uklibretexts.org Each cross-peak in the 2D map links a specific proton to the carbon atom it is directly attached to.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.edulibretexts.org For instance, the vinylic proton Hα would show an HMBC correlation to the carbonyl carbon of the carboxylic acid group and to the aromatic carbon C1. The aromatic protons would show correlations to neighboring aromatic carbons and the nitrile carbon, confirming the substitution pattern.

The combination of these techniques allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts, solidifying the structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| -COOH | ~12.0-13.0 | ~167 | HMBC to Hα, Hβ |

| Cα | - | ~120-125 | HSQC to Hα; HMBC to -COOH, Cβ, C1 |

| Hα | ~6.5 | - | COSY to Hβ; HMBC to -COOH, Cβ, C1 |

| Cβ | - | ~140-145 | HSQC to Hβ; HMBC to -COOH, Cα, C1 |

| Hβ | ~7.6 | - | COSY to Hα; HMBC to -COOH, Cα, C1 |

| C1 | - | ~135 | HMBC to Hα, Hβ, H2, H6 |

| C2 | - | ~130 | HSQC to H2; HMBC to H6, C4 |

| H2 | ~7.8-8.0 | - | COSY to H4, H6 (meta); HMBC to C4, C6 |

| C3 | - | ~112 | HMBC to H2, H4 |

| C4 | - | ~133 | HSQC to H4; HMBC to H2, H5, C2, C6 |

| H4 | ~7.6-7.8 | - | COSY to H2, H5; HMBC to C2, C6 |

| C5 | - | ~132 | HSQC to H5; HMBC to H4, H6, C1 |

| H5 | ~7.6-7.8 | - | COSY to H4, H6; HMBC to C1, C3 |

| C6 | - | ~130 | HSQC to H6; HMBC to H2, H5, C2, C4 |

| H6 | ~7.8-8.0 | - | COSY to H2, H5 (meta); HMBC to C2, C4 |

Note: Chemical shift values are approximate and can vary based on solvent and concentration.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid form at a molecular level. nih.govst-andrews.ac.uk It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form—as different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments. nih.gov

For this compound, ssNMR can provide critical insights into its crystal packing and the existence of different polymorphic forms. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is commonly used. In this experiment, differences in the isotropic chemical shifts of carbon atoms can distinguish between molecules in different crystallographic environments.

Key applications of ssNMR in the study of this compound include:

Polymorph Identification: Each polymorph of this compound will have a unique crystal lattice, leading to distinct short-range intermolecular interactions. These differences alter the electronic environment of the nuclei, resulting in a unique set of chemical shifts for each crystalline form.

Analysis of Intermolecular Interactions: The chemical shifts, particularly for atoms involved in hydrogen bonding (like the carboxylic acid group), are sensitive to the geometry and strength of these interactions. By analyzing these shifts, ssNMR can help elucidate the hydrogen-bonding networks that define the crystal packing.

Monitoring Phase Transitions: ssNMR can be used to monitor solid-state transformations, such as those induced by temperature or pressure, providing information on the kinetics and mechanisms of polymorphic transitions. researchgate.net

The analysis of crystal packing in cinnamic acids and their derivatives reveals that molecules are often arranged in head-to-tail or head-to-head hydrogen-bonded dimer motifs involving the carboxylic acid groups. rsc.org The presence of the cyano group in the 3-position can influence this packing by introducing additional dipole-dipole interactions or weak hydrogen bonds, potentially leading to novel packing arrangements and polymorphism. mdpi.com

Detailed Mass Spectrometric Fragmentation Pathway Elucidation of this compound and Related Compounds (in research contexts)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. researchgate.net For this compound, electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation pathways.

The mass spectrum of this compound (molecular weight: 173.17 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺˙ at m/z 173 in EI-MS or [M-H]⁻ at m/z 172 in negative ESI-MS). The fragmentation of cinnamic acid derivatives is well-documented and typically involves cleavages around the acrylic acid side chain and the aromatic ring. researchgate.netmdpi.com

A plausible fragmentation pathway for this compound under positive ionization conditions would include:

Loss of a hydroxyl radical (•OH): [M]⁺˙ → [M - OH]⁺ at m/z 156. This is a common fragmentation for carboxylic acids.

Loss of formic acid (HCOOH) or (H₂O + CO): [M]⁺˙ → [M - HCOOH]⁺˙ at m/z 127. This involves the decarboxylation and loss of a hydrogen atom.

Decarboxylation (loss of CO₂): [M]⁺˙ → [M - CO₂]⁺˙ at m/z 129. This results in the formation of a 3-cyanostyrene radical cation.

Formation of the cyanophenyl cation: Subsequent fragmentation of the side chain can lead to the formation of a stable cyanophenyl cation [C₇H₄N]⁺ at m/z 102.

In negative ion mode (ESI-MS/MS) of the deprotonated molecule [M-H]⁻ at m/z 172, a characteristic fragmentation is the loss of CO₂ (44 Da), leading to a prominent fragment ion at m/z 128. d-nb.info

Table 2: Predicted Mass Spectrometric Fragments of this compound

| m/z (Positive Mode) | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 173 | Molecular Ion [M]⁺˙ | C₁₀H₇NO₂ | - |

| 156 | [M - OH]⁺ | C₁₀H₆NO | •OH |

| 129 | [M - CO₂]⁺˙ | C₉H₇N | CO₂ |

| 128 | [M - COOH]⁺ | C₉H₆N | •COOH |

Vibrational Spectroscopic Analysis (IR and Raman) of this compound and Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary and provide a detailed fingerprint of the functional groups present, their bonding environment, and intermolecular interactions. researchgate.net

The vibrational spectrum of this compound is characterized by the distinct modes of its functional groups: the carboxylic acid, the alkene, the aromatic ring, and the nitrile group.

Nitrile Group (-C≡N): The C≡N stretching vibration is a particularly useful diagnostic peak. It typically appears as a sharp, intense band in the Raman spectrum and a medium intensity band in the IR spectrum in the range of 2220-2240 cm⁻¹. nih.gov A Raman study of cyanocinnamic acid (CCA) identified this peak at 2227 cm⁻¹. nih.gov

Carbonyl Group (C=O): The C=O stretch of the carboxylic acid group gives rise to a very strong absorption in the IR spectrum, typically around 1680-1710 cm⁻¹, characteristic of a conjugated acid. docbrown.info

Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid appears as a very broad and strong absorption in the IR spectrum, centered around 3000 cm⁻¹, due to extensive hydrogen bonding in the solid state.

Alkene Group (C=C): The C=C stretching vibration of the vinyl group is expected around 1625-1640 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| -OH (Carboxylic Acid) | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium | Strong |

| -C≡N (Nitrile) | C≡N stretch | 2220-2240 | Medium | Strong, Sharp |

| C=O (Carboxylic Acid) | C=O stretch | 1680-1710 | Strong | Medium |

| C=C (Alkene) | C=C stretch | 1625-1640 | Medium | Strong |

The precise positions of vibrational bands, especially those of polar functional groups, are sensitive to the molecule's environment, including solvent polarity and hydrogen bonding.

The nitrile (-C≡N) stretching frequency is known to be a sensitive probe of its local environment. researchgate.netresearchgate.net In solution, hydrogen bonding between a solvent and the nitrogen atom of the nitrile group can cause a shift in the C≡N stretching frequency. For cyanocinnamic acid, dissolving the solid in a solvent like water leads to solvation and the formation of hydrogen bonds with the carboxyl and cyano groups. This interaction typically results in a slight shift of the -C≡N peak position compared to the pure solid form. researchgate.net

Similarly, the C=O stretching frequency is highly sensitive to hydrogen bonding. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers, which lowers the C=O frequency compared to the non-hydrogen-bonded monomeric form that can exist in dilute, nonpolar solutions. Changes in solvent can disrupt this dimerization, leading to observable shifts in the IR spectrum. This sensitivity allows vibrational spectroscopy to be a powerful tool for studying the intermolecular forces that govern the structure and properties of this compound in various states.

X-ray Crystallographic Studies of this compound and its Co-crystals/Salts